molecular formula C16H17NO3S B5693031 ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate

ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate

Cat. No. B5693031
M. Wt: 303.4 g/mol
InChI Key: CQKKJQWWSKZZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate, also known as ethyl 2-(benzoylamino)-5-ethylthiophene-3-carboxylate, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and modulating various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate can reduce inflammation and pain in animal models. It has also been found to have antitumor effects in certain cancer cell lines. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis process, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research involving ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and pain-related disorders. Another area of research is the investigation of the antitumor effects of this compound and its potential applications in cancer therapy. Furthermore, studies can be conducted to understand the exact mechanism of action of this compound and its effects on various signaling pathways involved in inflammation and pain.

Synthesis Methods

Ethyl 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the commonly used methods for synthesizing this compound involves the reaction of ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-bromo-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylatethiophene-3-carboxylate with benzamide in the presence of a palladium catalyst. This reaction leads to the formation of ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylatethiophene-3-carboxylate, which can be further treated with sodium hydroxide to obtain the final product.

Scientific Research Applications

Ethyl 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Studies have also shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.

properties

IUPAC Name

ethyl 2-benzamido-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-3-12-10-13(16(19)20-4-2)15(21-12)17-14(18)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKKJQWWSKZZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate

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